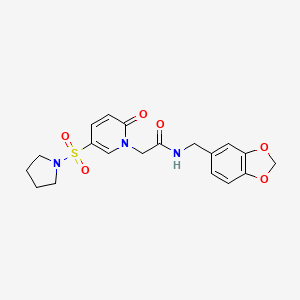

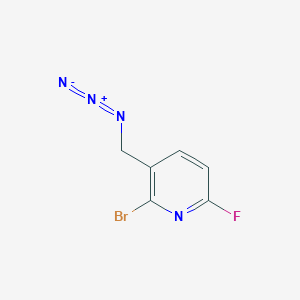

![molecular formula C7H10O3 B2961027 (1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one CAS No. 1802667-48-6](/img/structure/B2961027.png)

(1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bicyclo[3.3.0]octanes are a class of organic compounds characterized by a structure that includes two fused cyclopropane rings . They are part of a larger class of compounds known as bicyclic compounds, which have two fused or bridged rings. The synthesis and properties of these compounds can vary widely depending on the specific arrangement of atoms and functional groups .

Synthesis Analysis

The synthesis of bicyclo[3.3.0]octanes can be complex due to the strain in the cyclopropane rings. One method involves the double Michael addition of carbon nucleophiles to 7 and 8-membered ring dienones . This reaction can yield a variety of 8-disubstituted bicyclo[3.2.1]octane-3-ones and 9-disubstituted bicyclo[3.3.1]octane-3-ones .Molecular Structure Analysis

The molecular structure of bicyclo[3.3.0]octanes is characterized by two three-membered rings fused together . The specific structure of “(1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one” would include additional functional groups, but without more specific information, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis

Bicyclo[3.3.0]octanes can participate in a variety of chemical reactions. For instance, they can undergo a tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction . The specific reactions that “(1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one” can undergo would depend on its specific structure and the conditions of the reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “(1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one” would depend on its specific structure. Bicyclo[3.3.0]octanes, in general, are characterized by high strain energy .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

The scientific research applications of (1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one primarily involve its role in the synthesis and structural analysis of complex organic molecules. This compound and its derivatives serve as crucial intermediates or structural motifs in the synthesis of various natural products, biologically active molecules, and novel chemical entities.

Natural Product Synthesis : Compounds structurally related to (1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one have been isolated from natural sources, such as the pulp of Crescentia alata fruits. These include several 11-nor-iridoids and other related compounds, which highlight the importance of this bicyclic structure in natural product chemistry (Valladares & Ríos, 2007).

Stereoselective Synthesis : The stereoselective synthesis of optically active perhydrofuro[2,3-b]furan derivatives, which are important subunits in biologically active natural products, utilizes a similar bicyclic lactone structure as a key intermediate. This demonstrates the compound's utility in creating complex molecular architectures with precise control over stereochemistry (Uchiyama et al., 2001).

Chiral Building Blocks : The catalytic pyrolysis of cellulose yields bicyclic lactones, such as (1R,5S)-1-Hydroxy-3,6-dioxa-bicyclo[3.2.1]octan-2-one, which are used as chiral building blocks in the synthesis of new sugar amino acids. These sugar amino acids have potential applications in peptidomimetics, demonstrating the versatility of bicyclic structures derived from renewable sources in medicinal chemistry (Defant et al., 2011).

Oxidation Reactions : The bicyclic structure similar to (1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one is crucial in studying the chemical and biological oxidation reactions of monoterpenic compounds, such as 1,8-cineole. These studies provide insights into the regio- and stereoselectivity of oxidation processes, which are important for understanding the metabolic pathways of these compounds and for the development of novel synthetic methods (Azerad, 2014).

Orientations Futures

Propriétés

IUPAC Name |

(3aS,6R,6aR)-6-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c8-5-2-1-4-3-6(9)10-7(4)5/h4-5,7-8H,1-3H2/t4-,5+,7+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBJJGJACXCAZKL-HBPOCXIASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2C1CC(=O)O2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H]2[C@@H]1CC(=O)O2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1beta,5beta)-8beta-Hydroxy-2-oxabicyclo[3.3.0]octan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

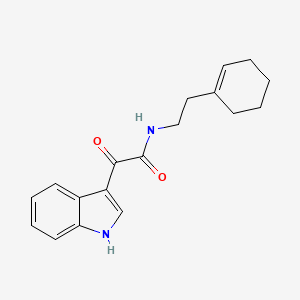

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2960944.png)

![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-ol](/img/structure/B2960946.png)

![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2960955.png)

![4-[6-(2-methoxyphenoxy)pyridazin-3-yl]-N-(2-methylphenyl)benzamide](/img/structure/B2960957.png)

![5-Butoxy-2-[(4-fluorophenyl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B2960961.png)

![Ethyl 3-(2-ethoxyethyl)-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2960963.png)

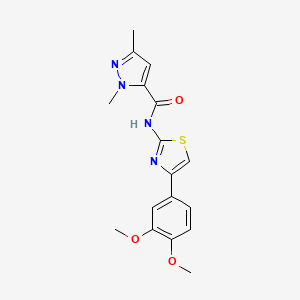

![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2960967.png)